molecular formula C25H21NO5 B11575834 3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11575834
M. Wt: 415.4 g/mol
InChI Key: RFJRPNLHXJVEND-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of benzoyl chlorides from benzoyl acids using thionyl chloride . The benzoyl chloride is then reacted with amine derivatives in the presence of a base such as triethylamine in tetrahydrofuran (THF) to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific structural features, such as the presence of the benzofuran moiety and the 4-methylbenzoyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C25H21NO5/c1-15-8-10-16(11-9-15)23(27)24-22(18-6-4-5-7-19(18)31-24)26-25(28)17-12-13-20(29-2)21(14-17)30-3/h4-14H,1-3H3,(H,26,28)

InChI Key

RFJRPNLHXJVEND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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